![molecular formula C11H12O B1587119 5-Methyl-2-tetralone CAS No. 4242-15-3](/img/structure/B1587119.png)
5-Methyl-2-tetralone
Overview
Description
5-Methyl-2-tetralone, also known as 5-Me-2-T, is a chemical compound that belongs to the class of organic compounds called tetralones. It has a molecular formula of C11H12O and a molecular weight of 160.21 g/mol. 5-Me-2-T is a yellowish liquid with a sweet, woody odor. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
5-Methyl-2-tetralone serves as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the creation of compounds such as L-687,384, nepinalone, napamezole, spirodone, and trioxifene . These drugs have diverse therapeutic applications, ranging from anti-inflammatory to psychoactive effects.
Organic Synthesis Building Block
Due to its versatile reactivity, 5-Methyl-2-tetralone is a significant class of building blocks in organic chemistry . It is used to construct complex organic molecules, which can serve as the foundation for synthesizing biologically active synthetic and naturally occurring compounds.
Medicinal Chemistry
In medicinal chemistry, 5-Methyl-2-tetralone is recognized for its role in creating synthetic intermediates . These intermediates are crucial for developing drug molecules such as nepinalone, treprostinil, idarubicine, (±)-daunomycinone, and rotigotine, which have applications in treating various medical conditions.
Agrochemicals and Veterinary Products
The tetralone scaffold, to which 5-Methyl-2-tetralone belongs, finds applications in agrochemicals and veterinary products . These compounds are essential in protecting crops from pests and diseases and in treating health conditions in animals.
Enantioselective Separation
5-Methyl-2-tetralone has been utilized in the enantioselective separation of indan, tetralin, and benzosuberan derivatives. This process is performed in the presence of chiral additives by capillary electrophoresis . Such separation techniques are vital for the production of enantiomerically pure substances in pharmaceuticals.
Synthesis of Dyes and Fluorescent Compounds
The compound is also used as a key substrate for the construction of merocyanine dyes and some fluorescent polycyclic compounds . These materials have applications in various industries, including textiles and electronics, where they are used for coloring and creating luminescent materials.
properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHQRSVUQBOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)CC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399872 | |
Record name | 5-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-tetralone | |
CAS RN |
4242-15-3 | |
Record name | 5-Methyl-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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